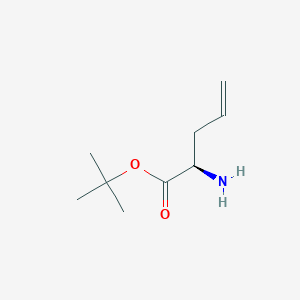
N,N-dimethyl-1-(pyridin-3-ylsulfanyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-dimethyl-1-(pyridin-3-ylsulfanyl)formamide” is a chemical compound with the CAS Number: 13511-89-2 . It has a molecular weight of 182.25 and its IUPAC name is S-(3-pyridinyl) dimethylthiocarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2OS/c1-10(2)8(11)12-7-4-3-5-9-6-7/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Biological Effects and Toxicology
The biological effects and toxicology of formamide and its derivatives, including N,N-dimethyl-1-(pyridin-3-ylsulfanyl)formamide, have been extensively studied. These studies aim to understand the consequences of exposure to these chemicals in humans, touching upon their commercial importance and the biological responses they may elicit. The research has significantly contributed to our knowledge about the safety and environmental impact of these substances, highlighting the importance of continued investigation into their effects (Kennedy, 2001).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Development
Heterocyclic N-oxide molecules, related to the chemical structure of this compound, have shown significant potential in organic synthesis, catalysis, and drug development. These molecules serve as versatile intermediates with applications in metal complexes formation, asymmetric synthesis, and the production of compounds with anticancer, antibacterial, and anti-inflammatory properties. Their diverse functionalities underscore the importance of heterocyclic N-oxides in advancing the fields of chemistry and pharmacology (Li et al., 2019).
Environmental and Chemical Reactions
Studies on the kinetics and mechanisms of formation and destruction of various organic compounds, including those related to this compound, in water have been reviewed. These studies are crucial for understanding the environmental behavior of such compounds, their persistence, and the potential risks they pose to water quality. Research into the reactions of these compounds with disinfectants and their subsequent environmental toxicology provides valuable insights into mitigating their impact (Sharma, 2012).
Synthesis of Pyrazole Heterocycles
The synthesis of pyrazole heterocycles, which can be related to the research and applications of this compound, is of significant interest in medicinal chemistry. Pyrazoles are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The development of efficient synthetic methods for pyrazole derivatives is a key area of research, offering potential for the discovery of new therapeutic agents (Dar & Shamsuzzaman, 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
S-pyridin-3-yl N,N-dimethylcarbamothioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-10(2)8(11)12-7-4-3-5-9-6-7/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUACVJOFBXXSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305711 |
Source


|
| Record name | S-Pyridin-3-yl dimethylcarbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13511-89-2 |
Source


|
| Record name | NSC171502 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171502 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | S-Pyridin-3-yl dimethylcarbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

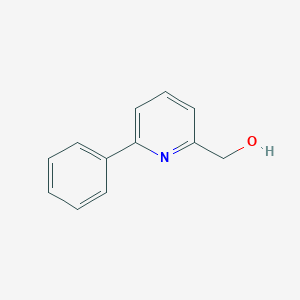

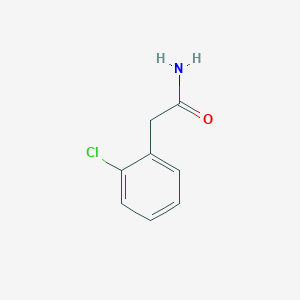
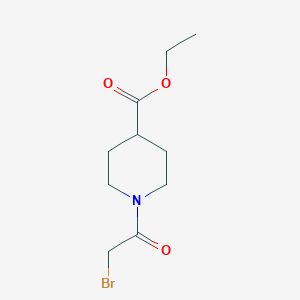

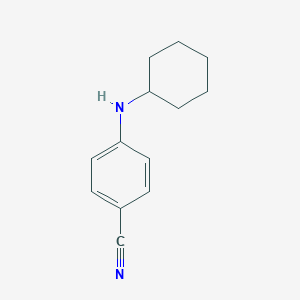

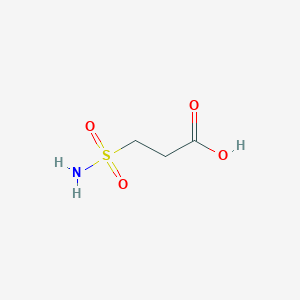
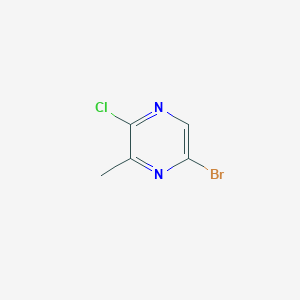



![5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B170244.png)
